molecular formula C12H11F3N2O B11857043 2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol

2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol

Cat. No.: B11857043
M. Wt: 256.22 g/mol
InChI Key: HMCRWTJRRRDDIK-UHFFFAOYSA-N
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Description

2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4’-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol stands out due to its specific structural features, such as the presence of both a trifluoromethyl group and an imidazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

[5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]methanol

InChI

InChI=1S/C12H11F3N2O/c1-7-10(6-18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,18H,6H2,1H3,(H,16,17)

InChI Key

HMCRWTJRRRDDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

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